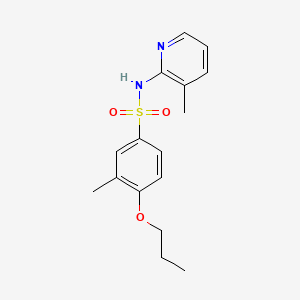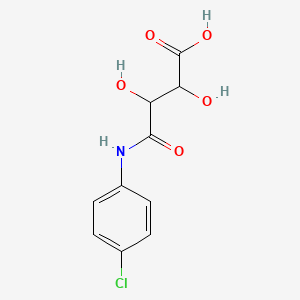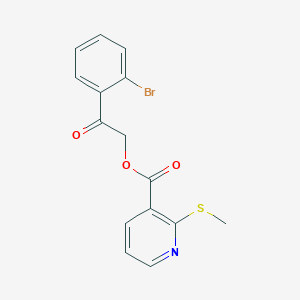![molecular formula C11H14ClNO2 B13367502 (3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13367502.png)
(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-((4-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a tetrahydrofuran ring and a substituted phenyl group, makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((4-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylaniline and tetrahydrofuran.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-chloro-2-methylaniline with a suitable reagent to introduce the tetrahydrofuran ring.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (3S,4R) enantiomer.
Final Product: The final step involves the purification of the compound to achieve the desired purity and yield.
Industrial Production Methods
Industrial production methods for (3S,4R)-4-((4-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and reduce production costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-((4-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3S,4R)-4-((4-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-((4-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-4-((4-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol can be compared with other chiral tetrahydrofuran derivatives and substituted phenyl compounds.
- Examples include (3S,4R)-4-((4-Bromo-2-methylphenyl)amino)tetrahydrofuran-3-ol and (3S,4R)-4-((4-Fluoro-2-methylphenyl)amino)tetrahydrofuran-3-ol.
Uniqueness
The uniqueness of (3S,4R)-4-((4-Chloro-2-methylphenyl)amino)tetrahydrofuran-3-ol lies in its specific chiral configuration and the presence of the chloro and methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
(3S,4R)-4-(4-chloro-2-methylanilino)oxolan-3-ol |
InChI |
InChI=1S/C11H14ClNO2/c1-7-4-8(12)2-3-9(7)13-10-5-15-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
RTMFCBMIBZBIRC-GHMZBOCLSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)N[C@@H]2COC[C@H]2O |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC2COCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B13367422.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367423.png)




![3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)

![3-(1-Benzofuran-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367467.png)
![[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid](/img/structure/B13367472.png)
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-hydroxy-5-methoxypyridin-2-yl)methanone](/img/structure/B13367499.png)
![2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B13367509.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367513.png)
